Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester

Metabolic stability CYP450 metabolism N-dealkylation

Researchers optimizing cyclohexyl carbamate SAR often face rapid CYP450-mediated N-dealkylation of N-ethyl/isopropyl analogs and acid-labile intermediate incompatibility with Boc protection. This compound solves both: - N-Cyclopropyl group resists oxidative N-dealkylation, potentially extending in vivo half-life vs. N-ethyl (CAS 1353965-02-2) and N-isopropyl (CAS 1353961-59-7) analogs. - Benzyl ester enables selective hydrogenolysis (H₂, Pd/C) while preserving acid-sensitive groups (silyl ethers, acetals, epoxides). - 98% purity, available in 500 mg-1 g research quantities for route-scouting and SAR matrix studies.

Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
Cat. No. B7928686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
Molecular FormulaC19H28N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H28N2O3/c22-13-12-20-17-8-4-5-9-18(17)21(16-10-11-16)19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18,20,22H,4-5,8-14H2
InChIKeySYBMOKJOIVMQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS 1353961-84-8): Structural Identity and Procurement Context


Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS 1353961-84-8, MF C₁₉H₂₈N₂O₃, MW 332.44 g/mol) is a synthetic trisubstituted cyclohexyl carbamate derivative bearing three pharmacologically significant structural modules: an N-cyclopropyl group on the carbamate nitrogen, a 2-hydroxyethylamino substituent on the cyclohexyl ring, and a benzyl ester protecting group . It belongs to a broader class of cyclohexyl carbamate compounds that have been investigated as skin/hair lightening actives and anti-ageing agents in the patent literature [1]. The compound is commercially available at purities of 95–98% (¹H-NMR) from multiple suppliers including CymitQuimica (ref. 10-F083645), Leyan, and Fluorochem, typically in 500 mg to 1 g quantities . Notably, the IUPAC name benzyl N-cyclopropyl-N-[2-(2-hydroxyethylamino)cyclohexyl]carbamate distinguishes this compound from its positional isomer cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS 1353965-24-8), which carries the hydroxyethylamino group at the 4-position and may exhibit different conformational and biological profiles.

Why Generic Substitution of Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester with In-Class Analogs Carries Scientific Risk


This compound sits at the intersection of three independently tunable structural variables—the N-alkyl substituent on the carbamate nitrogen, the position of the hydroxyethylamino group on the cyclohexyl ring, and the ester protecting group—each of which has been demonstrated in medicinal chemistry literature to influence metabolic stability, lipophilicity, target binding, and synthetic compatibility in ways that are not interchangeable [1]. Replacing the N-cyclopropyl group with N-ethyl (CAS 1353965-02-2), N-isopropyl (CAS 1353961-59-7), or N-methyl (CAS 1353943-75-5) alters CYP450 susceptibility, clogP, and steric/electronic profile in a non-linear fashion that cannot be compensated by adjusting other substituents [1][2]. Similarly, moving the hydroxyethylamino group from the 2- to the 4-position of the cyclohexyl ring (CAS 1353965-24-8) reorients the hydrogen-bond donor/acceptor pharmacophore in three-dimensional space, potentially abolishing target engagement [3]. Even changing the benzyl ester to a tert-butyl ester (CAS 1353963-14-0) alters the orthogonal deprotection logic of multi-step synthetic schemes. The sections below provide the quantitative evidence—where available—that substantiates why these substitutions are not scientifically neutral.

Quantitative Differentiation Evidence: Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester vs. Closest Analogs


N-Cyclopropyl vs. N-Ethyl: Differential Susceptibility to CYP450-Mediated Oxidative N-Dealkylation

The N-cyclopropyl group on the target compound confers resistance to CYP450-mediated oxidative N-dealkylation, a metabolic pathway to which the N-ethyl analog (CAS 1353965-02-2) is inherently susceptible [1][2]. In medicinal chemistry, the N-ethyl substituent is recognized as a metabolic soft spot prone to CYP450-catalyzed oxidation, and its replacement by N-cyclopropyl is a well-established strategy to block this pathway [1]. The Hypha Discovery analysis further notes that the high C–H bond dissociation energy of the cyclopropyl ring results in reduced susceptibility to oxidative metabolism by CYP enzymes due to the increased energy required for the initial hydrogen atom abstraction step [2]. However, it must be noted that N-cyclopropylamines can undergo alternative CYP-mediated bioactivation to form reactive ring-opened intermediates capable of forming GSH conjugates, a distinct metabolic liability not shared by the N-ethyl analog [2]. This creates a metabolic trade-off: the cyclopropyl variant resists N-dealkylation but introduces potential for bioactivation, while the N-ethyl variant undergoes N-dealkylation but may avoid cyclopropyl-specific reactive metabolite formation. Direct comparative microsomal half-life or intrinsic clearance data for this specific compound versus the N-ethyl analog are not available in the public domain.

Metabolic stability CYP450 metabolism N-dealkylation Drug design

Lipophilicity (clogP) Differentiation: Cyclopropyl vs. Isopropyl and Ethyl Substituents

The N-cyclopropyl group on the target compound confers lower lipophilicity compared to the N-isopropyl analog (CAS 1353961-59-7). According to IRIS Biotech's medicinal chemistry analysis, the cyclopropyl group has a clogP contribution of approximately 1.2, compared to approximately 1.5 for isopropyl and approximately 2.0 for phenyl [1]. This ~0.3 log unit reduction in lipophilicity relative to the N-isopropyl analog is quantitatively meaningful for drug-likeness optimization, as Lipinski's Rule of Five and subsequent analyses by Leeson and Springthorpe have established that reducing logP by one unit can significantly improve metabolic stability, reduce hERG binding, and decrease promiscuous off-target pharmacology. The N-ethyl analog (CAS 1353965-02-2) would be expected to have a clogP contribution intermediate between cyclopropyl and isopropyl. The Talele review in Journal of Medicinal Chemistry (2016) extensively documents how cyclopropyl incorporation reduces logP and improves ligand-lipophilicity efficiency (LLE) across multiple drug discovery programs [2]. Direct experimental logP/logD measurements for this specific compound versus its N-isopropyl analog are not available in the public domain.

Lipophilicity clogP Drug-likeness Permeability

Electronic Properties: Cyclopropyl as a Weaker Electron Donor Than Isopropyl

Photoelectron spectroscopy studies have demonstrated that the cyclopropyl group acts as a weaker electron donor than the isopropyl group, with the first ionization potential (IP₁) of cyclopropyl-substituted compounds found to be 0.1–0.4 eV higher than that of analogous isopropyl derivatives [1]. This electronic difference is non-intuitive (cyclopropyl is classically considered electron-rich due to ring strain) and has direct implications for the carbamate nitrogen's basicity, hydrogen-bonding capacity, and interaction with biological targets. In the context of this compound, the N-cyclopropyl variant (CAS 1353961-84-8) is expected to present a less basic, less electron-dense carbamate nitrogen compared to the N-isopropyl analog (CAS 1353961-59-7), potentially altering target binding kinetics, off-rate, and selectivity profile. This electronic effect is independent of and additive to the steric and lipophilicity differences discussed above. No direct pKa measurements or quantum mechanical calculations for these two specific cyclohexyl carbamate compounds are publicly available.

Electronic effects Ionization potential Structure-activity relationship Pharmacophore design

Orthogonal Deprotection Strategy: Benzyl Ester vs. tert-Butyl Ester Carbamate Protection

The benzyl ester (Cbz) protecting group on the target compound enables hydrogenolytic deprotection (H₂, Pd/C) under neutral conditions, which is orthogonal to the acid-labile tert-butyl ester (Boc) protecting group found on the analog Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester (CAS 1353963-14-0) . This orthogonality is critical in multi-step synthetic sequences where acid-sensitive functional groups are present elsewhere in the molecule. The benzyl ester can be selectively removed in the presence of Boc groups, silyl ethers, acetals, and other acid-labile protecting groups, whereas the Boc group requires acidic conditions (TFA, HCl/dioxane) that may cleave these functionalities [1]. Conversely, the benzyl ester is stable to acidic conditions that cleave Boc, enabling sequential deprotection strategies. This synthetic differentiation is deterministic rather than probabilistic: a researcher requiring acid-orthogonal carbamate protection cannot substitute the tert-butyl ester analog for the benzyl ester analog without redesigning the entire synthetic route. Both compounds are commercially available from Fluorochem and CymitQuimica .

Synthetic chemistry Protecting group strategy Orthogonal deprotection Multi-step synthesis

Positional Isomerism: 2-Substituted vs. 4-Substituted Cyclohexyl Carbamate and Impact on Pharmacophore Geometry

The target compound (2-substituted cyclohexyl, CAS 1353961-84-8) and its positional isomer Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester (4-substituted, CAS 1353965-24-8) differ in the spatial location of the hydroxyethylamino pharmacophore relative to the carbamate group . In the 2-substituted isomer, the hydroxyethylamino group is positioned on the carbon adjacent to the carbamate-bearing carbon, creating a 1,2-relationship that enables potential intramolecular hydrogen bonding between the hydroxyethylamino NH/OH and the carbamate carbonyl. In the 4-substituted isomer, these groups are separated by the full width of the cyclohexane ring (1,4-relationship), precluding intramolecular interaction and projecting the pharmacophore in a different spatial vector [1]. The Symrise patent (US 2013/0156710) explicitly distinguishes cyclohexyl carbamate compounds based on their substitution pattern (defined by the CyO radical list), indicating that the position of substitution is a critical determinant of biological activity in the skin lightening assay [1]. Direct comparative biological data (e.g., tyrosinase inhibition IC₅₀) for these two positional isomers are not publicly available.

Positional isomerism Pharmacophore geometry Conformational analysis Target engagement

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound (CAS 1353961-84-8) is commercially stocked by multiple suppliers at purities ≥95% (¹H-NMR), with Leyan offering 98% purity material and CymitQuimica supplying 500 mg quantities . By comparison, the N-ethyl analog (CAS 1353965-02-2) is listed as 'Ausgelaufen' (discontinued) at CymitQuimica , while the N-isopropyl analog (CAS 1353961-59-7) is available from Fluorochem and HXCHEM. The 4-substituted positional isomer (CAS 1353965-24-8) is available at 95%+ purity from CheMenu , and the (1R,4R) enantiomerically pure version at CymitQuimica is listed as 'Discontinued' . This supply landscape indicates that the target compound (2-substituted, N-cyclopropyl, benzyl ester) is among the more reliably procurable variants in this chemical space, while certain analogs face supply discontinuation. However, no published comparative stability or batch-to-batch consistency data exist for these compounds. Pricing is typically inquiry-based (POA) rather than catalog-published.

Procurement Chemical supply Purity analysis Catalog availability

Best-Fit Research and Industrial Application Scenarios for Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester


Lead Optimization Programs Requiring CYP-Metabolically Stabilized N-Carbamate Scaffolds

In drug discovery programs where the cyclohexyl carbamate chemotype has demonstrated target activity but suffers from rapid CYP450-mediated N-dealkylation (a common issue with N-ethyl and N-isopropyl analogs), this compound provides a metabolically hardened N-cyclopropyl alternative. The class-level evidence indicates that the cyclopropyl group resists oxidative N-dealkylation [1], potentially extending in vivo half-life. Researchers should conduct head-to-head microsomal stability assays (human/rat liver microsomes, NADPH-supplemented) comparing this compound with the N-ethyl (CAS 1353965-02-2) and N-isopropyl (CAS 1353961-59-7) analogs to quantify the actual stability advantage in their specific assay system, and simultaneously screen for cyclopropyl-specific bioactivation (GSH trapping assay) as described by the Hypha Discovery analysis [2]. The Talele review provides multiple case studies where cyclopropyl incorporation improved pharmacokinetic parameters in preclinical candidates [3].

Multi-Step Synthetic Routes Requiring Acid-Orthogonal Carbamate Protection

This benzyl ester variant is the definitive choice for synthetic sequences involving acid-sensitive intermediates (silyl ethers, acetals, epoxides, acid-labile heterocycles) where the Boc protecting group of the tert-butyl ester analog (CAS 1353963-14-0) would be incompatible [1]. The benzyl ester can be selectively removed by hydrogenolysis (H₂, Pd/C, EtOH or MeOH, room temperature, 1–24 h) while leaving tert-butyl esters, silyl ethers, and most other protecting groups intact [2]. Researchers designing convergent syntheses of complex cyclohexyl carbamate-containing pharmacophores should consider this compound as the late-stage intermediate when the final deprotection step must avoid acidic conditions. Availability from CymitQuimica in 500 mg quantities [3] supports initial route-scouting and scale-up validation.

Structure-Activity Relationship (SAR) Studies Mapping N-Substituent Effects on Target Binding

For medicinal chemistry teams systematically exploring the SAR of N-substituted cyclohexyl carbamates, this compound represents the N-cyclopropyl data point in a matrix that should include the N-methyl (CAS 1353943-75-5), N-ethyl (CAS 1353965-02-2), and N-isopropyl (CAS 1353961-59-7) analogs. The cyclopropyl group provides a unique combination of reduced lipophilicity (clogP contribution ~1.2 vs. ~1.5 for isopropyl [1]), weaker electron-donating capacity (IP₁ 0.1–0.4 eV higher than isopropyl [2]), and conformational constraint that distinguishes it from all other N-alkyl variants. Running this full matrix in a biochemical or cell-based target engagement assay would enable deconvolution of steric, electronic, and lipophilic contributions to potency and selectivity. The 2-substituted cyclohexyl scaffold ensures that the hydroxyethylamino pharmacophore maintains the 1,2-relationship with the carbamate, enabling intramolecular hydrogen bonding that may contribute to bioactive conformation stabilization [3].

Cosmetic/Dermatological Active Development Based on Cyclohexyl Carbamate Chemotype

The Symrise patent portfolio (US 2013/0156710, EP 2593077 A2) establishes that cyclohexyl carbamate compounds of formula (I)—which encompasses the structural class of this compound—demonstrate skin and/or hair lightening activity via tyrosinase inhibition [1]. The same applicant has filed related patents on cyclohexyl carbamates as anti-ageing actives (US 2011/0300072) [2]. This compound's unique combination of N-cyclopropyl substitution and 2-hydroxyethylamino positioning may confer differentiated potency, skin penetration, or safety profile within this patent space. Researchers developing topical formulations should benchmark this compound against the 4-substituted positional isomer (CAS 1353965-24-8) and the N-ethyl analog in melanin synthesis inhibition assays (B16-F10 murine melanoma cells, human primary melanocytes) to determine whether the 2-substitution pattern and N-cyclopropyl group offer advantages in cellular activity or selectivity.

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